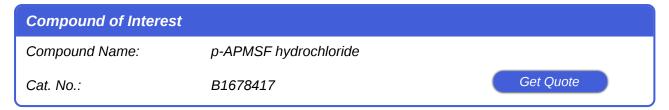


p-APMSF Hydrochloride: A Technical Guide for Researchers

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An in-depth guide for researchers, scientists, and drug development professionals on the core properties, mechanism of action, and experimental applications of **p-APMSF hydrochloride**, a potent and irreversible inhibitor of serine proteases.

Introduction

(4-Amidinophenyl)methanesulfonyl fluoride hydrochloride, commonly known as **p-APMSF hydrochloride**, is a highly effective and specific irreversible inhibitor of serine proteases.[1] Its unique reactivity makes it a valuable tool in a wide range of research applications, particularly in studies involving blood coagulation, the complement system, and general proteolytic activity. [2] This guide provides a comprehensive overview of **p-APMSF hydrochloride**, including its chemical and physical properties, mechanism of action, quantitative inhibitor data, and detailed experimental protocols.

Chemical and Physical Properties

p-APMSF hydrochloride is a white to off-white crystalline solid.[3] It is an alternative to other serine protease inhibitors like Diisopropylfluorophosphate (DFP) and Phenylmethylsulfonyl fluoride (PMSF), offering the advantages of being a water-soluble powder, which facilitates its handling and use in aqueous experimental systems.[2]



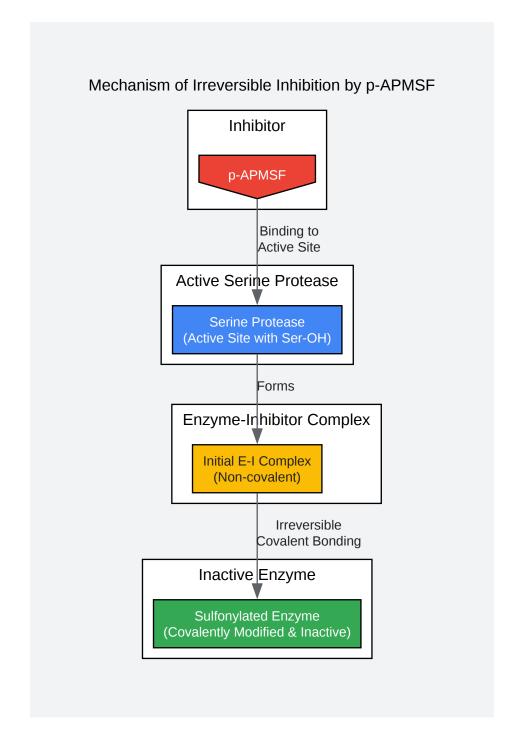
Property	Value	Reference
Molecular Formula	C ₈ H ₉ FN ₂ O ₂ S · HCl	[2]
Molecular Weight	252.69 g/mol	[2]
CAS Number	74938-88-8	[3]
Appearance	White to off-white crystalline solid	[3]
Solubility	Water (25 mg/mL), DMSO (50 mg/mL)	[3]
Storage	Store at -20°C	[2]

Mechanism of Action

p-APMSF hydrochloride is classified as a mechanism-based inhibitor, also known as a suicide inhibitor. It irreversibly binds to the active site of serine proteases, leading to the formation of a stable covalent bond and the complete inactivation of the enzyme.[1] The inhibitor demonstrates a strong specificity for proteases that cleave substrates after positively charged amino acid residues, namely arginine and lysine.[1]

The mechanism of inhibition involves the sulfonyl fluoride moiety of p-APMSF, which is highly reactive towards the hydroxyl group of the active site serine residue within the catalytic triad of the protease. This reaction results in the formation of a stable sulfonyl-enzyme complex, rendering the enzyme catalytically inactive.





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Figure 1: Mechanism of p-APMSF Inhibition.

Quantitative Inhibitor Data

p-APMSF hydrochloride exhibits potent inhibitory activity against a range of trypsin-like serine proteases. The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the



enzyme, with lower values indicating stronger inhibition.

Enzyme	Species	Ki (μM)	Reference
Trypsin	Bovine	1.02	[1]
Thrombin	Human	1.18	[1]
Plasmin	Bovine	1.5	[1]
Factor Xa	Bovine	1.54	[1]
C1r	Human	1-2	[1]
C1s	Human	1-2	[1]

Selectivity: **p-APMSF hydrochloride** is highly selective for trypsin-like serine proteases. It shows little to no inhibitory activity against other classes of proteases, such as chymotrypsin, or other enzymes like acetylcholinesterase.[1]

Stability: The stability of **p-APMSF hydrochloride** in aqueous solutions is pH-dependent. It is important to prepare fresh solutions immediately before use, as the compound has a limited half-life in solution.[3]

рН	Half-life (t½)
6.0	20 minutes
7.0	6 minutes
8.0	1 millisecond

Experimental ProtocolsPreparation of Stock Solutions

Due to its limited stability in aqueous solutions, it is crucial to prepare **p-APMSF hydrochloride** stock solutions fresh before each experiment.

Materials:



- p-APMSF hydrochloride powder
- Anhydrous Dimethyl Sulfoxide (DMSO) or sterile, deionized water
- Microcentrifuge tubes

Procedure:

- Weigh the required amount of **p-APMSF hydrochloride** powder in a microcentrifuge tube.
- Add the appropriate volume of anhydrous DMSO or sterile, deionized water to achieve the desired stock concentration (e.g., 100 mM).
- Vortex thoroughly until the powder is completely dissolved.
- Keep the stock solution on ice and use it immediately.

Inhibition of Serine Protease Activity in Cell Lysates

This protocol describes the use of **p-APMSF hydrochloride** to prevent proteolytic degradation during the preparation of cell lysates for downstream applications such as Western blotting.

Materials:

- Cultured cells
- · Phosphate-buffered saline (PBS), ice-cold
- Lysis buffer (e.g., RIPA buffer)
- p-APMSF hydrochloride stock solution (e.g., 100 mM)
- Cell scraper
- Microcentrifuge

Procedure:

Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

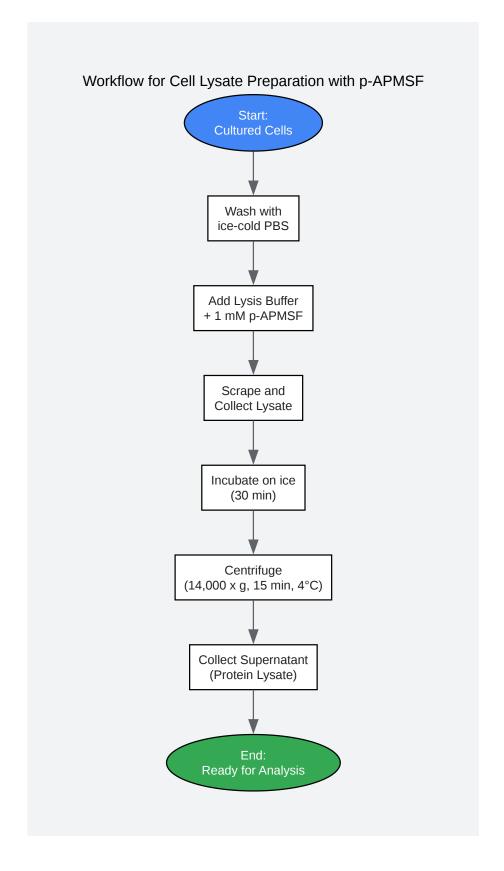






- · Aspirate the PBS completely.
- Add ice-cold lysis buffer to the dish. Immediately before adding the lysis buffer, supplement it with p-APMSF hydrochloride to a final concentration of 1 mM.
- Use a cell scraper to gently collect the cell lysate.
- Transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes, with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
- Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
- The lysate is now ready for protein quantification and subsequent analysis.





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Figure 2: Cell Lysate Preparation Workflow.



In Vitro Serine Protease Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of **p-APMSF hydrochloride** on a specific serine protease using a chromogenic substrate.

Materials:

- Purified serine protease
- Chromogenic substrate specific for the protease
- Assay buffer (e.g., Tris-HCl, pH 7.4)
- p-APMSF hydrochloride stock solution
- 96-well microplate
- Microplate reader

Procedure:

- Prepare serial dilutions of p-APMSF hydrochloride in the assay buffer to create a range of inhibitor concentrations.
- In a 96-well microplate, add the purified serine protease to each well.
- Add the different concentrations of p-APMSF hydrochloride to the respective wells. Include a control well with no inhibitor.
- Incubate the plate at a specific temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
- Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.
- Immediately measure the absorbance of the wells at the appropriate wavelength using a microplate reader. Take readings at regular intervals (e.g., every minute for 10 minutes).
- Calculate the rate of substrate hydrolysis for each inhibitor concentration.

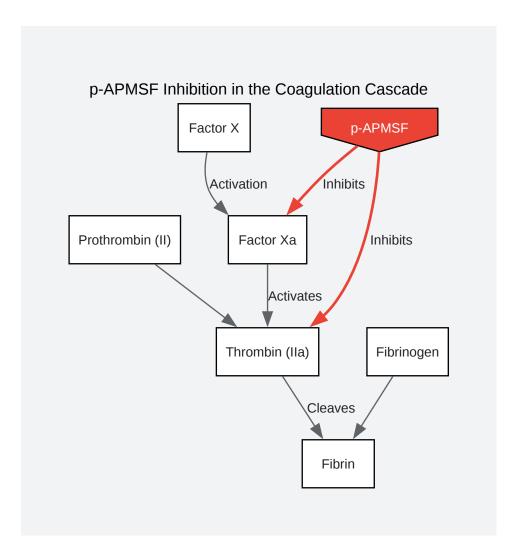


• Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Applications in Research

p-APMSF hydrochloride is a versatile tool with applications in various research areas:

Blood Coagulation Cascade: Due to its potent inhibition of thrombin and Factor Xa, p-APMSF is widely used to study the intricate mechanisms of the blood coagulation cascade.
[2] It can be used to block specific steps in the cascade to elucidate the function of individual clotting factors.



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